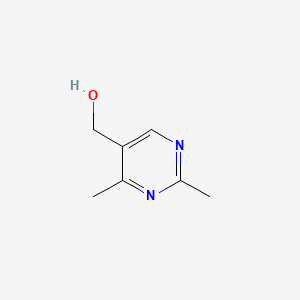

(2,4-dimethylpyrimidin-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-7(4-10)3-8-6(2)9-5/h3,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKRHIBHXHFDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220092 | |

| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-28-2 | |

| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DHMP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYL-5-PYRIMIDINEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9X06T9Z4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,4-dimethylpyrimidin-5-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Foreword

For the discerning researcher and drug development professional, a deep understanding of key heterocyclic building blocks is paramount to the innovation of novel therapeutics. This guide provides a comprehensive technical overview of (2,4-dimethylpyrimidin-5-yl)methanol, a versatile pyrimidine intermediate. Our focus extends beyond a mere recitation of facts to an exploration of the causality behind its synthesis and reactivity, empowering you to leverage this molecule's full potential in your research endeavors.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is the bedrock of scientific communication. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: (2,4-dimethylpyrimidin-5-yl)methanol[1]

This name is derived by identifying the parent heterocycle as pyrimidine, noting the methyl substituents at positions 2 and 4, and recognizing the methanol group attached to the 5th position of the pyrimidine ring.

Synonyms: A variety of synonyms are used in literature and commercial listings, which include:

CAS Number: 698-28-2[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2,4-dimethylpyrimidin-5-yl)methanol is essential for its handling, storage, and application in synthetic protocols. The following table summarizes its key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a solid | |

| Boiling Point | 257.3 °C at 760 mmHg | [2] |

| Density | 1.13 g/cm³ | [2] |

| Flash Point | 109.4 °C | [2] |

| Refractive Index | 1.543 | [2] |

| LogP | 0.58570 | [2] |

Synthesis and Purification

Plausible Synthetic Route: Reduction of Ethyl 2,4-dimethylpyrimidine-5-carboxylate

A common and effective method for the synthesis of primary alcohols is the reduction of the corresponding ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Ethyl 2,4-dimethylpyrimidine-5-carboxylate with LiAlH₄

Disclaimer: This is a plausible, generalized protocol based on established chemical principles for the reduction of esters to primary alcohols using LiAlH₄. It should be adapted and optimized for specific laboratory conditions. All work with LiAlH₄ must be conducted by trained personnel in a fume hood with appropriate personal protective equipment, as it reacts violently with water.

Materials:

-

Ethyl 2,4-dimethylpyrimidine-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.

-

Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (typically 1.5-2.0 equivalents) at 0 °C (ice bath).

-

Substrate Addition: Ethyl 2,4-dimethylpyrimidine-5-carboxylate, dissolved in anhydrous THF, is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is highly exothermic and should be performed with extreme caution.

-

Work-up: The resulting granular precipitate is filtered off and washed with THF or EtOAc. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure (2,4-dimethylpyrimidin-5-yl)methanol.

Logical Workflow for Synthesis and Purification

Caption: Synthetic workflow for the preparation of (2,4-dimethylpyrimidin-5-yl)methanol.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methylene protons of the methanol group, and the two methyl groups.

| Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |

| ~8.4 | s | 1H | H-6 (pyrimidine ring) |

| ~4.6 | s | 2H | -CH₂OH |

| ~2.6 | s | 3H | 4-CH₃ |

| ~2.5 | s | 3H | 2-CH₃ |

| Variable | br s | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (ppm, predicted) | Assignment |

| ~165 | C-2 (pyrimidine ring) |

| ~162 | C-4 (pyrimidine ring) |

| ~155 | C-6 (pyrimidine ring) |

| ~125 | C-5 (pyrimidine ring) |

| ~58 | -CH₂OH |

| ~24 | 4-CH₃ |

| ~21 | 2-CH₃ |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The fragmentation of benzyl alcohol can be used as a model for predicting the behavior of the hydroxymethyl group attached to the aromatic pyrimidine ring.

| m/z | Interpretation |

| 138 | [M]⁺ (Molecular Ion) |

| 121 | [M - OH]⁺ |

| 109 | [M - CH₂OH + H]⁺ (loss of formaldehyde) |

| 95 | [M - CH₃ - CO]⁺ |

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the hydroxyl group, C-H bonds, and the aromatic pyrimidine ring.

| Wavenumber (cm⁻¹, predicted) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Reactivity and Chemical Behavior

The chemical reactivity of (2,4-dimethylpyrimidin-5-yl)methanol is governed by the interplay of the electron-deficient pyrimidine ring and the nucleophilic hydroxymethyl group.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2,4-dimethylpyrimidine-5-carbaldehyde) or carboxylic acid (2,4-dimethylpyrimidine-5-carboxylic acid) using standard oxidizing agents. The choice of oxidant will determine the extent of oxidation.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions. This is a key transformation in the synthesis of more complex molecules.

-

Esterification/Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or under Mitsunobu conditions.

Caption: Key reaction pathways of (2,4-dimethylpyrimidin-5-yl)methanol.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. (2,4-dimethylpyrimidin-5-yl)methanol serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications.

Key Intermediate in the Synthesis of Lemborexant

The most prominent application of (2,4-dimethylpyrimidin-5-yl)methanol is as a key intermediate in the synthesis of Lemborexant.[3] Lemborexant is a dual orexin receptor antagonist used for the treatment of insomnia. In the synthesis of Lemborexant, the hydroxyl group of (2,4-dimethylpyrimidin-5-yl)methanol is typically activated and then coupled with a cyclopropane derivative to form a crucial ether linkage.

Potential as a Scaffold for Kinase Inhibitors

The pyrimidine ring is a common core structure in many kinase inhibitors due to its ability to form hydrogen bonds with the hinge region of the kinase active site. The hydroxymethyl group at the 5-position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the development of potent and selective kinase inhibitors.

Building Block for Novel Heterocyclic Compounds

The versatile reactivity of (2,4-dimethylpyrimidin-5-yl)methanol makes it an attractive starting material for the synthesis of a wide range of novel heterocyclic compounds. These new chemical entities can be screened for various biological activities, contributing to the early stages of drug discovery.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (2,4-dimethylpyrimidin-5-yl)methanol is classified with the following hazards:

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood.

Conclusion

(2,4-dimethylpyrimidin-5-yl)methanol is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure and predictable reactivity, coupled with its key role in the synthesis of the approved drug Lemborexant, underscore its importance for researchers in drug discovery. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, with the aim of facilitating its effective use in the development of the next generation of therapeutics.

References

- US Patent US20230092143A1, "Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates," Google P

-

"(2,4-dimethylpyrimidin-5-yl)methanol," GlobalChemMall. [Link]

-

"2,4-Dimethyl-5-pyrimidinemethanol," PubChem. [Link]

Sources

The Strategic Role of (2,4-Dimethylpyrimidin-5-yl)methanol in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dimethylpyrimidin-5-yl)methanol has emerged as a pivotal chemical intermediate in the synthesis of complex pharmaceutical compounds. Its strategic importance is underscored by its role as a key building block in the convergent synthesis of high-value active pharmaceutical ingredients (APIs), most notably the dual orexin receptor antagonist Lemborexant. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, core reactivity, and applications of (2,4-dimethylpyrimidin-5-yl)methanol. Authored from the perspective of a senior application scientist, this document delves into the causal relationships behind synthetic choices, provides validated experimental protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and practical utility for researchers in the field of drug development.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

Pyrimidine-based structures are ubiquitous in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1][2] Their prevalence stems from the pyrimidine ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets. Furthermore, the pyrimidine scaffold serves as a versatile platform for chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[3] (2,4-Dimethylpyrimidin-5-yl)methanol, a functionalized pyrimidine, exemplifies the utility of this heterocyclic motif, providing a reactive handle for the construction of more complex molecular architectures. Its application in the synthesis of Lemborexant, a drug for the treatment of insomnia, highlights its industrial-scale relevance.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 698-28-2 | [5] |

| Molecular Formula | C₇H₁₀N₂O | [5] |

| Molecular Weight | 138.17 g/mol | [5] |

| Boiling Point | 257.3 °C at 760 mmHg | [5] |

| Flash Point | 109.4 °C | [5] |

| Density | 1.13 g/cm³ | [5] |

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for (2,4-dimethylpyrimidin-5-yl)methanol is not readily found in the searched literature, the expected spectroscopic characteristics can be inferred from the analysis of its constituent functional groups and related pyrimidine derivatives.[6][7]

-

¹H NMR: The spectrum is expected to show singlets for the two methyl groups on the pyrimidine ring, a singlet for the methylene protons of the methanol moiety, a broad singlet for the hydroxyl proton, and a singlet for the proton on the pyrimidine ring.

-

¹³C NMR: The spectrum would display signals corresponding to the two distinct methyl carbons, the methylene carbon, and the four unique carbons of the pyrimidine ring.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the alcohol, C-H stretching for the alkyl and aromatic groups, C=N and C=C stretching vibrations characteristic of the pyrimidine ring, and a C-O stretching band.[6]

-

Mass Spectrometry: The molecular ion peak would be observed, and fragmentation would likely involve the loss of the hydroxyl group, the hydroxymethyl group, and cleavage of the pyrimidine ring.[7]

Synthesis of (2,4-Dimethylpyrimidin-5-yl)methanol

The synthesis of (2,4-dimethylpyrimidin-5-yl)methanol is typically achieved through the reduction of a suitable precursor, such as an aldehyde or an ester. A common and efficient laboratory-scale synthesis involves the reduction of ethyl 2,4-dimethylpyrimidine-5-carboxylate.

Caption: Synthesis of (2,4-dimethylpyrimidin-5-yl)methanol via ester reduction.

Experimental Protocol: Reduction of Ethyl 2,4-dimethylpyrimidine-5-carboxylate

This protocol describes the reduction of the ester to the corresponding alcohol using lithium aluminum hydride (LiAlH₄).[8]

Materials:

-

Ethyl 2,4-dimethylpyrimidine-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

-

Addition of Ester: A solution of ethyl 2,4-dimethylpyrimidine-5-carboxylate in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then water again, while cooling the flask in an ice bath. The resulting granular precipitate is filtered off and washed with THF and diethyl ether.

-

Isolation and Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude (2,4-dimethylpyrimidin-5-yl)methanol. The product can be further purified by column chromatography on silica gel if necessary.

Causality behind Experimental Choices:

-

Inert Atmosphere: LiAlH₄ is a highly reactive reagent that reacts violently with water. Therefore, the reaction must be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

-

Controlled Addition at Low Temperature: The reduction of esters with LiAlH₄ is a highly exothermic reaction. Slow, dropwise addition of the ester at 0 °C helps to control the reaction rate and prevent a dangerous temperature increase.

-

Quenching Procedure: The specific quenching procedure (Fieser work-up) is designed to safely decompose the excess LiAlH₄ and the aluminum salts into a granular, easily filterable solid.

Core Reactivity and Role as a Versatile Intermediate

The synthetic utility of (2,4-dimethylpyrimidin-5-yl)methanol lies in the reactivity of its primary hydroxyl group, which can be readily transformed into various other functional groups, making it a versatile intermediate for the synthesis of a diverse range of compounds.

Caption: Key transformations of (2,4-dimethylpyrimidin-5-yl)methanol.

Conversion to Halides

The hydroxyl group can be converted to a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. A common method for this transformation is the use of thionyl chloride (SOCl₂) to produce the corresponding chloride.[9]

Experimental Protocol: Synthesis of 5-(Chloromethyl)-2,4-dimethylpyrimidine

-

To a stirred solution of (2,4-dimethylpyrimidin-5-yl)methanol in dichloromethane, add thionyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the mixture under reduced pressure to afford the crude 5-(chloromethyl)-2,4-dimethylpyrimidine.

Etherification

The hydroxyl group can be used to form ethers through reactions such as the Williamson ether synthesis.[5] This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another molecule.

Conceptual Workflow: Williamson Ether Synthesis

-

Deprotonate (2,4-dimethylpyrimidin-5-yl)methanol with a strong base (e.g., sodium hydride) in an aprotic solvent to form the sodium alkoxide.

-

Add an alkyl halide (e.g., methyl iodide) to the alkoxide solution.

-

Heat the reaction mixture to facilitate the Sₙ2 reaction, yielding the corresponding ether.

Esterification

Esters can be formed through the reaction of the alcohol with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method.[10]

Conceptual Workflow: Fischer Esterification

-

Dissolve (2,4-dimethylpyrimidin-5-yl)methanol and a carboxylic acid in an excess of a suitable solvent, which can also be one of the reactants (e.g., methanol if forming a methyl ester from a different carboxylic acid).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture at reflux to drive the equilibrium towards the ester product.

-

Isolate the ester through extraction and purify by distillation or chromatography.

Application in the Synthesis of Lemborexant: A Case Study

The most prominent application of (2,4-dimethylpyrimidin-5-yl)methanol's precursor, 2,4-dimethylpyrimidin-5-ol, is in the synthesis of Lemborexant.[4] In this multi-step synthesis, the pyrimidine moiety is introduced via a nucleophilic substitution reaction.

Caption: Simplified schematic of the role of the pyrimidine intermediate in Lemborexant synthesis.

The synthesis of Lemborexant involves the coupling of 2,4-dimethylpyrimidin-5-ol with a suitably functionalized cyclopropane derivative.[11] This reaction highlights the importance of the pyrimidine intermediate in providing a key structural component of the final API. The industrial-scale synthesis of this intermediate has been optimized to ensure high yield and purity.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (2,4-dimethylpyrimidin-5-yl)methanol and its precursors. While a specific Material Safety Data Sheet (MSDS) for (2,4-dimethylpyrimidin-5-yl)methanol was not found in the searched literature, general safety guidelines for handling similar heterocyclic alcohols should be followed.[12][13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Outlook

(2,4-Dimethylpyrimidin-5-yl)methanol is a valuable and versatile chemical intermediate with a proven track record in the synthesis of complex pharmaceutical molecules. Its strategic importance is well-established through its role in the production of Lemborexant. The reactivity of its hydroxyl group allows for a wide range of chemical transformations, making it a useful building block for the synthesis of diverse compound libraries in drug discovery programs. As the demand for novel therapeutics continues to grow, the importance of readily accessible and versatile intermediates like (2,4-dimethylpyrimidin-5-yl)methanol is likely to increase. Further research into new synthetic routes to this intermediate and its application in the synthesis of other bioactive molecules will undoubtedly continue to be an active area of investigation for medicinal and process chemists.

References

[4] Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (US20230092143A1). Google Patents. [5] (2,4-dimethylpyrimidin-5-yl)methanol. GlobalChemMall. [8] Reduction of Pyrimidine Derivatives by LiAlH4. (2025-08-07). ResearchGate. [16] Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. (2020-03-12). PubMed Central. [12] Safety Data Sheet: Methanol. Carl ROTH. [3] Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [6] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025-03-31). Applied Science and Biotechnology Journal for Advanced Research. [7] Mass spectral fragmentation modes of pyrimidine derivatives. [10] Fischer Esterification-Typical Procedures. (2024-01-05). OperaChem. [1] The Derivatization of 4-Amino-5-(chloromethyl)-2-methylpyrimidine: A Technical Guide for Drug Discovery. Benchchem. [2] Recent Advances in Pyrimidine-Based Drugs. (PMC). PubMed Central. [17] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023-02-03). [18] Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves. (2025-08-06). ResearchGate. [19] Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2025-08-09). ResearchGate. [20] FT-IR data of pyrimidine derivatives compounds. ResearchGate. [13] SAFETY DATA SHEET. Fisher Scientific. [21] 5.310 F17 Experiment 5: Fischer Esterification. DSpace@MIT. [22] Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. (PMC). NIH. [23] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [24] Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [25] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [26] Williamson Ether Synthesis Reaction Mechanism. (2018-05-01). YouTube. [27] Carboxylic Acid Reduction with LiAlH4 mechanism. (2021-04-08). YouTube. [28] 11.8: Williamson Ether Synthesis. (2021-07-05). Chemistry LibreTexts. [29] Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal. [30] Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023-05-30). [31] Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022-09-29). (PMC). NIH. [32] Advice for Simple Fischer Esterification Reaction : r/chemistry. (2020-01-17). Reddit. [33] Organometallic small molecule kinase inhibitors – direct incorporation of Re and 99mTc into Opaganib®. Chemical Communications (RSC Publishing). [34] reduction of carboxylic acids. Chemguide. [35] Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024-12-17). MDPI. [36] SYNTHESIS OF NOVEL 5-(PYRIMIDIN-5-YL)-1,2,4-OXADIAZOLE DERIVATIVES VIA A THREE-COMPONENT CYCLOADDITION AND SUBSEQUENT OXIDATIVE. (2010-11-19). Semantic Scholar. [37] Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). [38] CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine. Google Patents. • SAFETY DATA SHEET. (2025-09-13). Sigma-Aldrich. [39] Synthesis of Allyl Methallyl Ether via Williamson Ether Synthesis: A Technical Guide. Benchchem. [40] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020-09-08). PubMed Central. [41] Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (PMC). NIH. [9] 2-Chloro-4-(chloromethyl)pyrimidine synthesis. ChemicalBook. [42] Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors. (2022-04-27). (PMC). PubMed Central. [43] Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) : r/chemhelp. (2022-01-09). Reddit. [14] Safety Data Sheet: Methanol. Chemos GmbH&Co.KG. [11] Lemborexant. New Drug Approvals. [44] Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [45] Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts. [15] Methanol MSDS. [46] New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024-01-09). (PMC). NIH. [47] IR, NMR spectral data of pyrimidine derivatives. ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. fishersci.dk [fishersci.dk]

- 14. chemos.de [chemos.de]

- 15. sds.chemtel.net [sds.chemtel.net]

- 16. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. dspace.mit.edu [dspace.mit.edu]

- 22. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 24. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 25. article.sapub.org [article.sapub.org]

- 26. m.youtube.com [m.youtube.com]

- 27. m.youtube.com [m.youtube.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. iosrjournals.org [iosrjournals.org]

- 30. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 31. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. reddit.com [reddit.com]

- 33. Organometallic small molecule kinase inhibitors – direct incorporation of Re and 99mTc into Opaganib® - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 34. chemguide.co.uk [chemguide.co.uk]

- 35. mdpi.com [mdpi.com]

- 36. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 37. gsconlinepress.com [gsconlinepress.com]

- 38. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 39. pdf.benchchem.com [pdf.benchchem.com]

- 40. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 43. reddit.com [reddit.com]

- 44. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 45. chem.libretexts.org [chem.libretexts.org]

- 46. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 47. researchgate.net [researchgate.net]

Methodological & Application

(2,4-dimethylpyrimidin-5-yl)methanol as a building block in organic synthesis

An In-Depth Technical Guide to (2,4-dimethylpyrimidin-5-yl)methanol as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrimidine Core

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyrimidine ring system is particularly prominent due to its presence in nucleobases and its ability to engage in a variety of non-covalent interactions with biological targets. The strategic placement of substituents on this core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. (2,4-dimethylpyrimidin-5-yl)methanol emerges as a highly valuable building block, offering a unique combination of a lipophilic, aromatic core with a reactive, nucleophilic hydroxymethyl handle at the 5-position. This arrangement is particularly instrumental in the synthesis of complex molecules, including potent and selective kinase inhibitors and orexin receptor antagonists.[1][2] This guide provides an in-depth exploration of the synthesis and application of this versatile intermediate, complete with detailed protocols and mechanistic insights.

Physicochemical & Structural Data

A thorough understanding of a building block's properties is critical for its effective use. The key data for (2,4-dimethylpyrimidin-5-yl)methanol are summarized below.

| Property | Value |

| CAS Number | 698-28-2 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | White to off-white solid |

| Storage | Sealed in dry, 2-8°C |

| SMILES | CC1=NC(C)=C(CO)C=N1 |

Table 1: Physicochemical Properties of (2,4-dimethylpyrimidin-5-yl)methanol.[3]

Synthesis of the Building Block: A Multi-Step Approach

The synthesis of (2,4-dimethylpyrimidin-5-yl)methanol is not a trivial, single-step process. It is typically achieved through a logical sequence starting from simple acyclic precursors. The most common and adaptable route involves the construction of the pyrimidine ring, followed by functionalization at the C5 position.

A representative synthetic workflow involves three key stages:

-

Pinner Condensation: Formation of the 2,4-dimethylpyrimidine core from acetylacetone and acetamidine.[4]

-

Vilsmeier-Haack Formylation: Installation of a formyl (-CHO) group at the electron-rich C5 position.

-

Reduction: Conversion of the formyl group to the desired hydroxymethyl group.

Sources

- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 698-28-2|(2,4-Dimethylpyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

Application Notes & Protocols for the Synthesis of (2,4-dimethylpyrimidin-5-yl)methanol

Abstract

This technical guide provides a comprehensive, two-part protocol for the experimental synthesis of (2,4-dimethylpyrimidin-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the formylation of 2,4-dimethylpyrimidine via a Vilsmeier-Haack reaction to yield the key intermediate, 2,4-dimethylpyrimidine-5-carbaldehyde. Subsequent selective reduction of the aldehyde functionality using sodium borohydride affords the target primary alcohol. This document elucidates the underlying chemical principles, provides step-by-step experimental procedures, and outlines methods for the purification and characterization of both the intermediate and the final product.

Introduction

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals. (2,4-dimethylpyrimidin-5-yl)methanol, in particular, represents a key structural motif, offering a reactive hydroxyl group tethered to a decorated pyrimidine ring, making it an attractive intermediate for the synthesis of more complex molecules. The strategic placement of the methyl and hydroxymethyl groups on the pyrimidine ring allows for diverse functionalization pathways. This guide presents a reliable and reproducible synthetic route, designed for researchers in organic synthesis and drug discovery.

Overall Synthetic Workflow

The synthesis is structured as a two-step sequence, beginning with the introduction of a formyl group onto the pyrimidine ring, followed by its reduction to a hydroxymethyl group. This approach ensures high regioselectivity and yield.

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 2,4-Dimethylpyrimidine-5-carbaldehyde (Precursor)

Principle & Mechanism: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich heteroaromatic compounds.[1][2] The reaction proceeds via the in-situ formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the interaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3] This electrophile then attacks the electron-rich C5 position of the 2,4-dimethylpyrimidine ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[2][4]

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials and Reagents:

-

2,4-Dimethylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

Substrate Addition: Dissolve 2,4-dimethylpyrimidine (1.0 equivalent) in anhydrous DCM and add it to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to 0 °C. Cautiously pour the mixture onto crushed ice.

-

Hydrolysis: Add a solution of sodium acetate (5.0 equivalents) in water and stir the mixture at room temperature for 1 hour to hydrolyze the iminium salt.

-

Neutralization and Extraction: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,4-dimethylpyrimidine-5-carbaldehyde as a solid.

Part 2: Synthesis of (2,4-dimethylpyrimidin-5-yl)methanol (Target Molecule)

Principle & Mechanism: Hydride Reduction of an Aldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this purpose. It acts as a source of hydride ions (H⁻). The reaction mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent (in this case, methanol) during the work-up to yield the final alcohol product.

Caption: Mechanism of aldehyde reduction by NaBH₄.

Experimental Protocol

Materials and Reagents:

-

2,4-Dimethylpyrimidine-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,4-dimethylpyrimidine-5-carbaldehyde (1.0 equivalent) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quenching: Cool the mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude (2,4-dimethylpyrimidin-5-yl)methanol by recrystallization or column chromatography on silica gel.

Data Summary and Characterization

| Parameter | Step 1: Vilsmeier-Haack Formylation | Step 2: NaBH₄ Reduction |

| Starting Material | 2,4-Dimethylpyrimidine | 2,4-Dimethylpyrimidine-5-carbaldehyde |

| Key Reagents | POCl₃, DMF | NaBH₄ |

| Solvent | Dichloromethane | Methanol |

| Temperature | Reflux (~40-45 °C) | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours | 3 hours |

| Product | 2,4-Dimethylpyrimidine-5-carbaldehyde | (2,4-Dimethylpyrimidin-5-yl)methanol |

| Purification | Column Chromatography | Recrystallization/Column Chromatography |

Expected Characterization Data for (2,4-dimethylpyrimidin-5-yl)methanol:

-

¹H NMR: Expect signals for the two methyl groups on the pyrimidine ring, a singlet for the pyrimidine proton, a singlet or triplet for the hydroxyl proton (which may exchange with D₂O), and a singlet for the methylene protons of the CH₂OH group.[5][6]

-

¹³C NMR: Expect distinct signals for the carbons of the pyrimidine ring, the two methyl groups, and the methylene carbon of the CH₂OH group.

-

IR Spectroscopy: Key stretches should include a broad O-H band (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), C=N and C=C stretches of the pyrimidine ring (around 1500-1600 cm⁻¹), and a C-O stretch (around 1050 cm⁻¹).[7][8][9][10]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₇H₁₀N₂O = 138.17 g/mol ).[11][12][13][14][15][16]

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium borohydride (NaBH₄): Flammable solid and can react with water to produce flammable hydrogen gas. Handle away from ignition sources and add to protic solvents slowly and under controlled temperatures.

-

All manipulations should be carried out in a fume hood. Standard laboratory safety practices should be followed throughout the procedures.

References

- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.

- Patil, S. A., & Patil, R. (2014). Review Article on Vilsmeier-Haack Reaction. International Journal of ChemTech Research, 6(9), 4236-4254.

- Wiley, R. H., & Yamamoto, Y. (1955). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 20(7), 929-931.

- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(1), 84-87.

- Al-Amiery, A. A. (2012). FT-IR data of pyrimidine derivatives compounds.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.

- BenchChem. (2025).

- European Patent Office. (2000).

- Ferreira, R., Guedes, R. C., & Reva, I. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 190-201.

- Sancineto, L., et al. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.

- Lee, S., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Journal of Analytical Methods in Chemistry, 2019, 6831853.

- Erkin, A. V., & Krutikov, V. I. (2004). Formylation of 6-Aminouracil with Vilsmeier Reagent. Russian Journal of General Chemistry, 74(1), 146-147.

- Kim, J., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Journal of Analytical Methods in Chemistry, 2019, 6831853.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.

- Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.

- Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.

- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2023). MDPI.

- Pyridines and deriv

- Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). PMC.

- (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL. (2025). ChemicalBook.

- Al-Warhi, T., et al. (2022).

- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.

- Communicating Mass Spectrometry Quality Information in mzQC with Python, R, and Java. (n.d.).

- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 55.

- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.

- pyOpenMS 3.5.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Pyrimidine Synthesis. (2024, February 21). YouTube.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. growingscience.com [growingscience.com]

- 5. researchgate.net [researchgate.net]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. researchgate.net [researchgate.net]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. ripublication.com [ripublication.com]

- 10. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. massbank.eu [massbank.eu]

- 14. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]

- 15. pyopenms.readthedocs.io [pyopenms.readthedocs.io]

- 16. Communicating Mass Spectrometry Quality Information in mzQC with Python, R, and Java - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (2,4-dimethylpyrimidin-5-yl)methanol in the Synthesis of Lemborexant: A Detailed Technical Guide for Drug Development Professionals

Introduction: Lemborexant and the Significance of the Pyrimidine Moiety

Lemborexant, marketed as Dayvigo®, is a dual orexin receptor antagonist used for the treatment of insomnia.[1][2] It functions by blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, thereby suppressing the wake drive.[1] The chemical structure of Lemborexant, (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide, features a highly substituted cyclopropane core.[3][4] A key structural fragment, the (2,4-dimethylpyrimidin-5-yl)oxy group, is crucial for its antagonist activity. This guide provides a detailed technical overview of the synthesis and application of the key intermediate, (2,4-dimethylpyrimidin-5-yl)methanol, in the manufacturing of Lemborexant.

The strategic incorporation of the dimethylpyrimidine moiety is a critical step in the overall synthesis of Lemborexant. This is achieved through the use of (2,4-dimethylpyrimidin-5-yl)methanol or its precursor, 2,4-dimethylpyrimidin-5-ol. The synthesis of this intermediate, therefore, represents a significant area of process optimization in the industrial production of Lemborexant.[5] Challenges in previous synthetic routes, such as low yields and the use of hazardous reagents, have spurred the development of more efficient and scalable methods.[6]

Synthesis of the Key Intermediate: (2,4-dimethylpyrimidin-5-yl)methanol

The synthesis of (2,4-dimethylpyrimidin-5-yl)methanol is a multi-step process that begins with the construction of the pyrimidine ring, followed by functional group manipulations to introduce the hydroxymethyl group at the 5-position. While several routes exist for the synthesis of the pyrimidine core, a common strategy involves the condensation of a three-carbon synthon with an amidine derivative. An alternative and often more direct precursor is 2,4-dimethylpyrimidin-5-ol.

Protocol 1: Synthesis of 2,4-dimethylpyrimidin-5-ol

This protocol is adapted from patented industrial processes and focuses on creating the direct precursor to the title intermediate.[5]

Reaction Scheme:

-

A nitrophenyl compound is reacted with N,N-dimethylformamide diethyl acetal to form an enamine intermediate.

-

This intermediate then undergoes cyclization with acetamidine to form the 2,4-dimethylpyrimidin-5-ol.

Experimental Procedure:

-

Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with the starting nitrophenyl compound and a suitable solvent like N,N-dimethylformamide (DMF).

-

Reagent Addition: N,N-dimethylformamide diethyl acetal is added to the reaction mixture. The use of the diethyl acetal has been shown to surprisingly increase the reaction yield to around 65%, compared to the 41-55% yield observed with the dimethyl acetal.[5]

-

Reaction Conditions: The reaction mixture is heated under a nitrogen atmosphere. The reaction is typically carried out for a period of 3 to 24 hours, with a preferred duration of 3 to 6 hours, while maintaining constant stirring.[5]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. Diisopropyl ether is added to the mixture, which is then cooled to 20-25°C and stirred for 10-15 hours.[5] Further cooling to 0-5°C induces precipitation of the product.[5] The resulting solid is collected by filtration, washed with cold diisopropyl ether, and dried under vacuum to yield 2,4-dimethylpyrimidin-5-ol.

Data Summary Table:

| Parameter | Value | Reference |

| Key Reagents | Nitrophenyl compound, N,N-dimethylformamide diethyl acetal, Acetamidine | [5] |

| Solvent | N,N-dimethylformamide (DMF) | [5] |

| Reaction Time | 3 - 6 hours | [5] |

| Temperature | Elevated (specific temperature proprietary) | [5] |

| Yield | ~65% | [5] |

| Purification | Precipitation with diisopropyl ether | [5] |

From Pyrimidinol to (2,4-dimethylpyrimidin-5-yl)methanol

The conversion of 2,4-dimethylpyrimidin-5-ol to (2,4-dimethylpyrimidin-5-yl)methanol is not explicitly detailed in the provided search results. However, a common synthetic route would involve a formylation reaction followed by reduction.

-

Vilsmeier-Haack Formylation: The hydroxyl group of 2,4-dimethylpyrimidin-5-ol can be reacted with a Vilsmeier reagent (prepared from POCl₃ and DMF) to introduce a formyl group at the 5-position, yielding 2,4-dimethylpyrimidine-5-carbaldehyde.

-

Reduction: The resulting aldehyde is then reduced to the primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Application of (2,4-dimethylpyrimidin-5-yl)methanol in Lemborexant Synthesis

The crucial step in the synthesis of Lemborexant that utilizes the pyrimidine intermediate is the formation of the ether linkage with the cyclopropane core. This is typically achieved via a Williamson ether synthesis or a related nucleophilic substitution reaction.

Protocol 2: Coupling of the Pyrimidine Moiety to the Cyclopropane Core

This protocol describes the coupling of 2,4-dimethylpyrimidin-5-ol with a suitably activated cyclopropane intermediate to form the core structure of Lemborexant.[2]

Reaction Scheme:

The hydroxyl group of 2,4-dimethylpyrimidin-5-ol acts as a nucleophile, displacing a leaving group (e.g., a tosylate) on the hydroxymethyl group of the cyclopropane fragment.

A simplified workflow for the core synthesis of Lemborexant.

Experimental Procedure:

-

Reaction Setup: A solution of the activated cyclopropane intermediate (e.g., ((1R,2S)-2-(tosyloxymethyl)-2-(3-fluorophenyl)cyclopropyl)methanol derivative) is prepared in a suitable aprotic polar solvent such as acetonitrile.

-

Addition of Reagents: To this solution, 2,4-dimethylpyrimidin-5-ol and a base, such as cesium carbonate (Cs₂CO₃), are added. Cesium carbonate is a strong base that is effective in deprotonating the pyrimidinol to form the nucleophilic phenoxide.

-

Reaction Conditions: The reaction mixture is heated to approximately 70°C and stirred for several hours (e.g., 4 hours). The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and any protecting groups are removed (for instance, a silyl ether protecting group on the cyclopropane's primary alcohol can be cleaved using tetrabutylammonium fluoride). The crude product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The final purification is achieved through silica gel column chromatography.

Data Summary Table:

| Parameter | Value | Reference |

| Key Reagents | Activated cyclopropane, 2,4-dimethylpyrimidin-5-ol, Cesium Carbonate | |

| Solvent | Acetonitrile | |

| Reaction Time | ~4 hours | |

| Temperature | 70°C | |

| Purification | Silica gel column chromatography |

Final Amidation Step to Yield Lemborexant

Following the successful coupling of the pyrimidine moiety, the resulting alcohol intermediate is oxidized to a carboxylic acid. This acid is then coupled with 5-fluoro-2-aminopyridine in a final amidation step to yield Lemborexant.[2]

The final oxidation and amidation steps to produce Lemborexant.

Conclusion

The synthesis of (2,4-dimethylpyrimidin-5-yl)methanol and its precursor, 2,4-dimethylpyrimidin-5-ol, are critical processes in the manufacturing of the insomnia therapeutic, Lemborexant. The efficient and high-yield production of this key intermediate is paramount for the overall economic viability of the drug's synthesis. The protocols and insights provided in this guide, drawn from peer-reviewed literature and patent filings, offer a comprehensive overview for researchers and professionals in drug development. The strategic choice of reagents, such as N,N-dimethylformamide diethyl acetal in the pyrimidinol synthesis, and robust coupling strategies like the Williamson ether synthesis, are central to the successful and scalable production of Lemborexant.

References

-

New Drug Approvals. Lemborexant. Available at: [Link]

- US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents.

- WO2021119223A1 - Solid state form of lemborexant - Google Patents.

- Flick, A. C., et al. (2021). Synthetic Approaches to the New Drugs Approved during 2019. Journal of Medicinal Chemistry, 64(7), 3604–3657.

- Terauchi, T., et al. (2012). Preparation of cyclopropane compounds as orexin receptor antagonists. WO 2012039371 A1.

-

Organic Syntheses. 2-cyano-6-methylpyridine. Available at: [Link]

- Katritzky, A. R., et al. (2005).

- Roecker, A. J., et al. (2014). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. British Journal of Pharmacology, 171(2), 256-267.

- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1095.

-

Synthesis of Pyrimidine Derivatives. Available at: [Link]

- Liguori, C., et al. (2024). Orexin Receptor Antagonists for the Prevention and Treatment of Alzheimer's Disease and Associated Sleep Disorders. CNS Drugs, 38(10), 837-845.

- Cox, C. D., et al. (2010). A practical, large-scale synthesis of suvorexant. The Journal of Organic Chemistry, 75(15), 4997-5006.

-

METHOD AND COMPOUND USEFUL IN PREPARATION OF OREXIN-2 RECEPTOR ANTAGONIST, AND LEMBOREXANT HAVING FEW IMPURITIES - EPO. Available at: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

- Chung, J. Y. L., et al. (2014). Unusual pyrimidine participation: efficient stereoselective synthesis of potent dual orexin receptor antagonist MK-6096. Organic Letters, 16(22), 5890-5893.

- Kim, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 868-880.

Sources

- 1. Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

Synthetic Pathways to Novel Pyrimidine Derivatives from (2,4-Dimethylpyrimidin-5-yl)methanol: An Application and Protocol Guide

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with the versatility of its chemical functionalization, has made pyrimidine derivatives a focal point for the development of novel antimicrobial, anticancer, and anti-inflammatory agents.[1][2] This guide provides a comprehensive overview of the synthetic derivatization of (2,4-dimethylpyrimidin-5-yl)methanol, a readily accessible starting material, into a variety of functionalized pyrimidines with significant potential in medicinal chemistry and drug development.

This document will detail key synthetic transformations of (2,4-dimethylpyrimidin-5-yl)methanol, including its oxidation to aldehyde and carboxylic acid functionalities, conversion to a reactive chloromethyl intermediate, and esterification. For each transformation, we will provide an in-depth explanation of the underlying chemical principles, detailed step-by-step protocols, and examples of subsequent derivatizations that unlock a wider chemical space for drug discovery programs.

I. Oxidation of the Hydroxymethyl Group: Accessing Key Aldehyde and Carboxylic Acid Intermediates

The primary alcohol of (2,4-dimethylpyrimidin-5-yl)methanol serves as a versatile handle for oxidation to both the aldehyde and carboxylic acid, two of the most important functional groups in organic synthesis. The choice of oxidant and reaction conditions dictates the final product.

A. Selective Oxidation to 2,4-Dimethylpyrimidine-5-carbaldehyde

The selective oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. A highly effective method for this transformation is the use of a nitroxyl radical catalyst, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in the presence of a stoichiometric oxidant like sodium hypochlorite (NaClO).

Causality of Experimental Choices: The TEMPO-catalyzed oxidation proceeds via an oxoammonium ion, which is the active oxidizing species. The reaction is typically carried out in a biphasic system to facilitate product extraction and prevent over-oxidation. The presence of a buffer is crucial to maintain the optimal pH for the catalytic cycle.

Caption: Workflow for the selective oxidation to 2,4-dimethylpyrimidine-5-carbaldehyde.

Experimental Protocol: TEMPO-Catalyzed Oxidation to 2,4-Dimethylpyrimidine-5-carbaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2,4-dimethylpyrimidin-5-yl)methanol (1.0 eq) in dichloromethane (DCM, 10 mL/g of substrate).

-

Aqueous Phase Preparation: In a separate beaker, prepare a solution of sodium bicarbonate (2.0 eq) and potassium bromide (0.1 eq) in water (10 mL/g of substrate).

-

Catalyst Addition: Add TEMPO (0.01 eq) to the DCM solution of the starting material.

-

Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add the aqueous sodium hypochlorite solution (1.1 eq, ~10-15% available chlorine) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Work-up: Once the starting material is consumed, separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL), followed by brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data Summary

| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2,4-Dimethylpyrimidine-5-carbaldehyde | TEMPO, NaClO | DCM/H₂O | 0 | 1-2 | ~85-95 |

B. Further Oxidation to 2,4-Dimethylpyrimidine-5-carboxylic Acid

The aldehyde can be further oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. A convenient one-pot procedure from the primary alcohol involves the initial formation of the aldehyde with TEMPO/NaClO, followed by the addition of sodium chlorite (NaClO₂) to effect the second oxidation step.[3]

Causality of Experimental Choices: Sodium chlorite is a selective oxidant for aldehydes in the presence of a phosphate buffer. The buffer maintains the pH in a range that prevents the formation of explosive chlorine dioxide gas. The initial TEMPO-catalyzed oxidation generates the aldehyde in situ, which is then immediately oxidized to the carboxylic acid.

Caption: Workflow for the one-pot oxidation to 2,4-dimethylpyrimidine-5-carboxylic acid.

Experimental Protocol: One-Pot Oxidation to 2,4-Dimethylpyrimidine-5-carboxylic Acid

-

First Oxidation Step: Follow steps 1-5 of the protocol for the synthesis of 2,4-dimethylpyrimidine-5-carbaldehyde.

-

Second Oxidant Preparation: In a separate flask, dissolve sodium chlorite (1.5 eq) in a sodium phosphate buffer solution (pH ~6.5, 5 mL/g of starting material).

-

Second Oxidation: After the initial oxidation to the aldehyde is complete (as determined by TLC), add the sodium chlorite solution to the reaction mixture at 0 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the aldehyde is fully consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2,4-Dimethylpyrimidine-5-carboxylic Acid | TEMPO, NaClO, NaClO₂ | DCM/H₂O | 0 to RT | 3-6 | ~80-90 |

II. Halogenation: Synthesis of 5-(Chloromethyl)-2,4-dimethylpyrimidine

The conversion of the hydroxymethyl group to a chloromethyl group provides a highly reactive intermediate for nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Causality of Experimental Choices: The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite intermediate. In the absence of a base, the reaction often proceeds with retention of configuration via an SNi (internal nucleophilic substitution) mechanism. The byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion.

Caption: Workflow for the synthesis of 5-(chloromethyl)-2,4-dimethylpyrimidine.

Experimental Protocol: Synthesis of 5-(Chloromethyl)-2,4-dimethylpyrimidine

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend (2,4-dimethylpyrimidin-5-yl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene (10 mL/g).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via a syringe.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with DCM or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data Summary

| Product | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 5-(Chloromethyl)-2,4-dimethylpyrimidine | SOCl₂ | DCM | Reflux | 2-4 | ~70-85 |

III. Esterification: Preparation of (2,4-Dimethylpyrimidin-5-yl)methyl Esters

Esterification of the primary alcohol introduces a variety of functionalities that can modulate the physicochemical properties of the parent molecule. A straightforward method for the synthesis of esters is the reaction with an acyl chloride in the presence of a base.

Causality of Experimental Choices: The reaction between an alcohol and an acyl chloride is a nucleophilic acyl substitution. A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

Caption: Workflow for the esterification of (2,4-dimethylpyrimidin-5-yl)methanol.

Experimental Protocol: Synthesis of (2,4-Dimethylpyrimidin-5-yl)methyl Acetate

-

Reaction Setup: Dissolve (2,4-dimethylpyrimidin-5-yl)methanol (1.0 eq) in anhydrous DCM (10 mL/g) in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C.

-

Acyl Chloride Addition: Add acetyl chloride (1.2 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the starting material is consumed as monitored by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Quantitative Data Summary

| Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| (2,4-Dimethylpyrimidin-5-yl)methyl Acetate | Acetyl Chloride, Et₃N | DCM | 0 to RT | 2-3 | >90 |

IV. Further Derivatization: Expanding the Chemical Space

The aldehyde, carboxylic acid, and chloromethyl derivatives are valuable intermediates for the synthesis of a diverse library of pyrimidine-based compounds.

A. From 2,4-Dimethylpyrimidine-5-carbaldehyde: Olefination via Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. This allows for the introduction of various substituted vinyl groups at the 5-position of the pyrimidine ring.

Experimental Protocol: Synthesis of 2,4-Dimethyl-5-vinylpyrimidine

-

Ylide Preparation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to -78 °C and add n-butyllithium (1.05 eq) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.

-

Aldehyde Addition: Cool the ylide solution back to -78 °C and add a solution of 2,4-dimethylpyrimidine-5-carbaldehyde (1.0 eq) in THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with diethyl ether, dry the organic layer, and concentrate. The product can be purified by column chromatography.

B. From 2,4-Dimethylpyrimidine-5-carboxylic Acid: Amide Bond Formation

The carboxylic acid can be readily converted to a wide range of amides, which are common motifs in bioactive molecules. Standard peptide coupling reagents facilitate this transformation under mild conditions.

Experimental Protocol: Synthesis of N-Benzyl-2,4-dimethylpyrimidine-5-carboxamide

-

Reaction Setup: Dissolve 2,4-dimethylpyrimidine-5-carboxylic acid (1.0 eq), benzylamine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in anhydrous DMF.

-

Base Addition: Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Stir the mixture at room temperature for 4-12 hours.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry, concentrate, and purify by column chromatography.

C. From 5-(Chloromethyl)-2,4-dimethylpyrimidine: Nucleophilic Substitution

The chloromethyl group is an excellent electrophile for SN2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups.

Experimental Protocol: Synthesis of 5-(Azidomethyl)-2,4-dimethylpyrimidine

-

Reaction Setup: Dissolve 5-(chloromethyl)-2,4-dimethylpyrimidine (1.0 eq) in DMF.

-

Nucleophile Addition: Add sodium azide (1.5 eq).

-

Reaction: Heat the reaction mixture to 60 °C for 2-4 hours.

-